molecular formula C6H5BrCl2N2 B12860478 6-Bromo-2,5-dichloro-4-methylpyridin-3-amine

6-Bromo-2,5-dichloro-4-methylpyridin-3-amine

Cat. No.: B12860478
M. Wt: 255.92 g/mol
InChI Key: VSWXNNRSISLIFN-UHFFFAOYSA-N
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Description

6-Bromo-2,5-dichloro-4-methylpyridin-3-amine is a pyridine derivative with a bromine atom at the 6th position, chlorine atoms at the 2nd and 5th positions, and a methyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,5-dichloro-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed reactions to couple aryl halides with boronic acids. For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids can yield various pyridine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki cross-coupling reactions. The reaction conditions are optimized to achieve high yields and purity. The use of palladium catalysts and appropriate ligands is crucial for the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,5-dichloro-4-methylpyridin-3-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 6-Bromo-2,5-dichloro-4-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,5-dichloro-4-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H5BrCl2N2

Molecular Weight

255.92 g/mol

IUPAC Name

6-bromo-2,5-dichloro-4-methylpyridin-3-amine

InChI

InChI=1S/C6H5BrCl2N2/c1-2-3(8)5(7)11-6(9)4(2)10/h10H2,1H3

InChI Key

VSWXNNRSISLIFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)Br)Cl)N

Origin of Product

United States

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